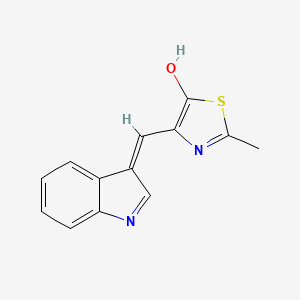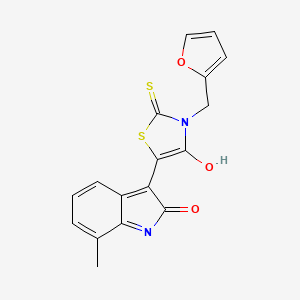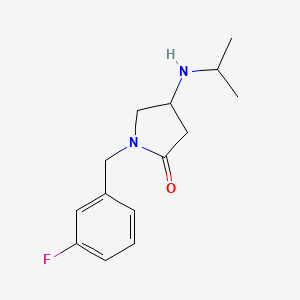
1-oxo-2-phenyl-1H-inden-3-yl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-2-phenyl-1H-inden-3-yl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features both an indene and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-2-phenyl-1H-inden-3-yl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene and chromene precursors separately, followed by their coupling under specific conditions.
Preparation of Indene Precursor: The indene moiety can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Preparation of Chromene Precursor: The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the indene and chromene precursors. This can be achieved through esterification reactions, where the carboxylic acid group of the chromene reacts with the hydroxyl group of the indene under acidic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-oxo-2-phenyl-1H-inden-3-yl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-oxo-2-phenyl-1H-inden-3-yl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-oxo-2-phenyl-1H-inden-3-yl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-oxo-2-phenyl-1H-inden-3-yl 2-oxo-2H-chromene-3-carboxylate: Unique due to the presence of both indene and chromene moieties.
1-oxo-2-phenyl-1H-inden-3-yl 2-oxo-2H-chromene-3-carboxamide: Similar structure but with an amide group instead of an ester.
2-phenyl-1H-inden-3-yl 2-oxo-2H-chromene-3-carboxylate: Lacks the oxo group on the indene moiety.
Uniqueness
This compound is unique due to its dual indene and chromene structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-oxo-2-phenylinden-1-yl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14O5/c26-22-17-11-5-6-12-18(17)23(21(22)15-8-2-1-3-9-15)30-25(28)19-14-16-10-4-7-13-20(16)29-24(19)27/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCJQLOXPIVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate](/img/structure/B5953186.png)
![3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5953198.png)
![2-oxo-1-phenyl-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethanone](/img/structure/B5953206.png)
![N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B5953213.png)
![1-acetyl-4-(4-chloro-2-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5953221.png)
![N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B5953228.png)
![2-[4-(4-ethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5953237.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B5953242.png)

![2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol](/img/structure/B5953263.png)
![1-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]azepane](/img/structure/B5953270.png)
![N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B5953273.png)

